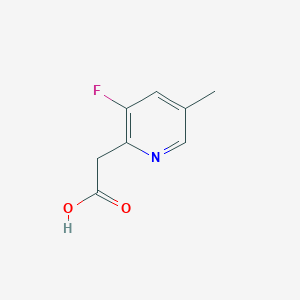![molecular formula C10H12N4O B13984228 5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 59940-26-0](/img/structure/B13984228.png)
5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine: is an organic compound that belongs to the class of oxadiazoles This compound is known for its unique structural features, which include an oxadiazole ring fused with a dimethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(Dimethylamino)benzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, which can be used to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic properties.
Biology:
- Investigated for its potential as a fluorescent probe in biological imaging.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of various diseases.
- Evaluated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the development of dyes and pigments.
- Applied in the creation of advanced materials for electronic devices.
Mechanism of Action
The mechanism of action of 5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
- 5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione
- 4-[4,5-bis[4-(Dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol hydrochloride
Comparison:
- 5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine is unique due to its oxadiazole ring, which imparts distinct electronic and structural properties compared to similar compounds.
- The presence of the dimethylamino group enhances its solubility and reactivity, making it more versatile in various chemical reactions.
- Compared to other similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for diverse research areas.
Properties
CAS No. |
59940-26-0 |
|---|---|
Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C10H12N4O/c1-14(2)8-5-3-7(4-6-8)9-12-13-10(11)15-9/h3-6H,1-2H3,(H2,11,13) |
InChI Key |
CSGWFMXFHSFBSX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


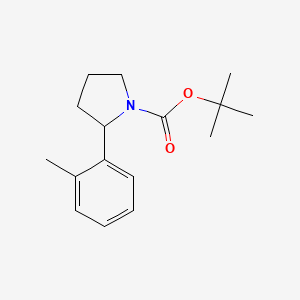
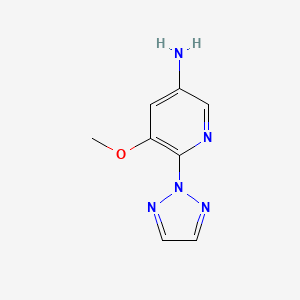
![4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-7H-Pyrrolo[2,3-d]pyrimidine-5-methanol](/img/structure/B13984167.png)
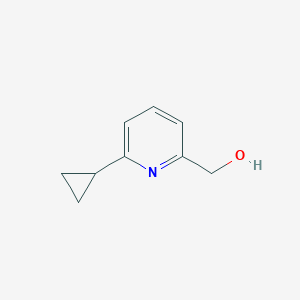
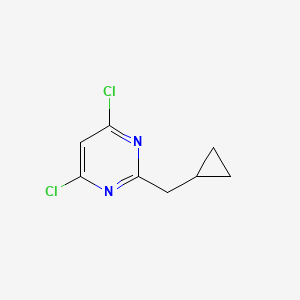
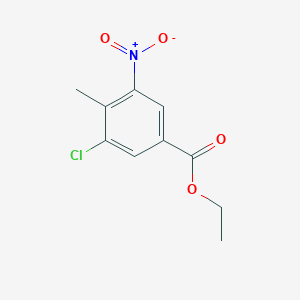
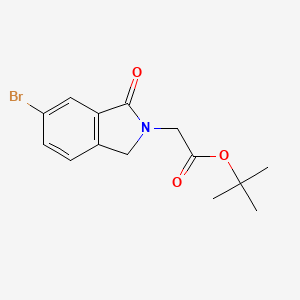
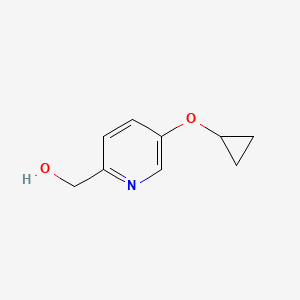
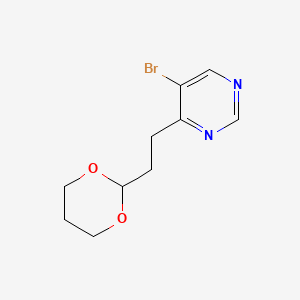
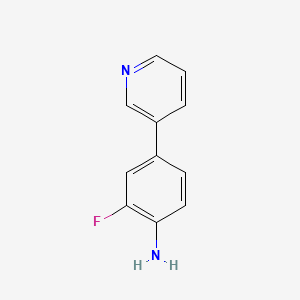


![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)
